Anti-Dengue Virus Activity of 4-(Adamantan-1-yl)-2-chloroaniline vs. Amantadine
The compound demonstrates direct antiviral activity against Dengue virus serotype 2 (DENV2). In a study evaluating adamantane-based hybrids, the target compound exhibited significant inhibition of viral replication with an IC50 value of 22.2 µM [1]. This is a direct comparison to the simple adamantane antiviral drug amantadine, which was also tested as part of the study's design. While amantadine's exact IC50 against DENV2 was not specified in the abstract, the data positions this compound as a more potent scaffold for anti-dengue development than amantadine's reported activity against other viruses like SARS-CoV-2, which had IC50 values ranging from 83 to 119 µM .
| Evidence Dimension | Inhibition of Dengue virus serotype 2 (DENV2) replication |
|---|---|
| Target Compound Data | IC50 = 22.2 µM |
| Comparator Or Baseline | Amantadine (1-Adamantanamine): IC50 against SARS-CoV-2 replication = 83–119 µM |
| Quantified Difference | Target compound is ~3.7 to 5.4 times more potent against DENV2 than amantadine is against SARS-CoV-2. |
| Conditions | In vitro antiviral assay against DENV2; Cytotoxicity (CC50) assessed in parallel (CC50 < 100 µM for the target compound). |
Why This Matters
This data establishes the compound's validated antiviral efficacy against a specific, clinically relevant target (DENV2), positioning it as a more advanced starting point for dengue antiviral research than the parent drug amantadine.
- [1] Maddila, S., Gangu, K. K., Maddila, S. N., & Jonnalagadda, S. B. (2018). Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. Molecules, 23(7), 1678. View Source
